4-(4-Nitrophenyl)butan-1-amine hydrochloride
CAS No.: 1311315-51-1
Cat. No.: VC2827148
Molecular Formula: C10H15ClN2O2
Molecular Weight: 230.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1311315-51-1 |
|---|---|
| Molecular Formula | C10H15ClN2O2 |
| Molecular Weight | 230.69 g/mol |
| IUPAC Name | 4-(4-nitrophenyl)butan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H14N2O2.ClH/c11-8-2-1-3-9-4-6-10(7-5-9)12(13)14;/h4-7H,1-3,8,11H2;1H |
| Standard InChI Key | ARIUQYXOFYFANT-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CCCCN)[N+](=O)[O-].Cl |
| Canonical SMILES | C1=CC(=CC=C1CCCCN)[N+](=O)[O-].Cl |
Introduction
Chemical Identity and Structure
Basic Information
4-(4-Nitrophenyl)butan-1-amine hydrochloride is identified by the CAS registry number 1311315-51-1 . It is the hydrochloride salt of 4-(4-nitrophenyl)butan-1-amine, which has the CAS number 80258-63-5 . The compound features a nitro group attached to a phenyl ring, which is connected to a four-carbon chain terminating with an amine group, forming a salt with hydrochloric acid.
Structural Details
The molecular formula of 4-(4-nitrophenyl)butan-1-amine hydrochloride is C₁₀H₁₅ClN₂O₂. The structure consists of a para-substituted nitrobenzene with a butylamine side chain that has been protonated and paired with a chloride counterion. The free base has a molecular formula of C₁₀H₁₄N₂O₂ .
Structural Representations
Several standard chemical notations are used to represent this compound:
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SMILES Notation: C1=CC(=CC=C1CCCCN)N+[O-].Cl
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Standard InChI: InChI=1S/C10H14N2O2.ClH/c11-8-2-1-3-9-4-6-10(7-5-9)12(13)14;/h4-7H,1-3,8,11H2;1H
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InChIKey: ARIUQYXOFYFANT-UHFFFAOYSA-N
Physical and Chemical Properties
Physical Properties
The physical properties of 4-(4-nitrophenyl)butan-1-amine hydrochloride provide important information for handling and applications:
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 230.69 g/mol | |
| Physical State | Solid | |
| Color | Not specified in literature | - |
| Solubility | Not specified in literature | - |
| Melting Point | Not specified in literature | - |
| Boiling Point | Not specified in literature | - |
Spectroscopic Properties
Limited spectroscopic data is available for this compound, but predicted collision cross section values for various adducts of the free base form are provided:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 195.11281 | 141.2 |
| [M+Na]+ | 217.09475 | 153.3 |
| [M+NH4]+ | 212.13935 | 149.4 |
| [M+K]+ | 233.06869 | 149.3 |
| [M-H]- | 193.09825 | 145.1 |
| [M+Na-2H]- | 215.08020 | 147.5 |
| [M]+ | 194.10498 | 143.8 |
| [M]- | 194.10608 | 143.8 |
Table: Predicted collision cross section values for the free base form (C₁₀H₁₄N₂O₂)
Synthesis Methods
| Classification | Category | Reference |
|---|---|---|
| Skin Irritation | Category 2 | |
| Eye Irritation | Category 2A | |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory system) |
Hazard Statements
The following hazard statements are associated with this compound:
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H315: Causes skin irritation
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H319: Causes serious eye irritation
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H335: May cause respiratory irritation
Precautionary Statements
Standard precautionary measures for handling this compound include:
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P280: Wear protective gloves/protective clothing/eye protection/face protection
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P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
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P332+P313: If skin irritation occurs: Get medical advice/attention
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P337+P313: If eye irritation persists: Get medical advice/attention
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P403+P233: Store in a well-ventilated place. Keep container tightly closed
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P501: Dispose of contents/container according to local/regional/national/international regulations
Related Compounds and Comparative Analysis
Structural Analogs
Several structurally related compounds provide context for understanding the properties and potential applications of 4-(4-nitrophenyl)butan-1-amine hydrochloride:
Functional Group Comparisons
The presence of specific functional groups in 4-(4-nitrophenyl)butan-1-amine hydrochloride contributes to its chemical behavior:
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The nitro group (-NO₂) is electron-withdrawing, affecting the reactivity of the aromatic ring
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The primary amine functionality provides a site for nucleophilic reactions
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The four-carbon chain offers flexibility and specific spatial arrangement
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The hydrochloride salt formation improves stability and solubility in polar solvents compared to the free base
Future Research Directions
Synthesis Optimization
Development of efficient and scalable synthesis methods specific to 4-(4-nitrophenyl)butan-1-amine hydrochloride would be valuable. This could include:
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Investigation of alternative reducing agents for nitrile reduction
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Exploration of catalytic methods for improved selectivity
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Development of one-pot procedures to minimize isolation steps
Property Characterization
Further research to fully characterize this compound would be beneficial, including:
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Determination of complete solubility profiles in various solvents
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Measurement of pKa values and other physicochemical properties
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Investigation of thermal stability and degradation pathways
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Complete spectroscopic characterization (NMR, IR, MS, UV-Vis)
Biological Activity Assessment
Evaluation of potential biological activities could provide new applications:
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Screening for antibacterial, antifungal, or antiviral properties
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Assessment of enzyme inhibition capabilities
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Investigation of receptor binding properties
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